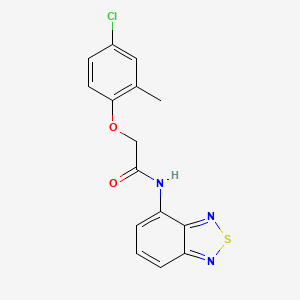![molecular formula C15H18N4O4 B5502319 2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)
2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds involves condensation reactions and other complex chemical processes. For instance, Seck et al. (2020) described the synthesis of mono and bis-substituted asymmetrical compounds involving carbonohydrazide, which is a related component (Seck et al., 2020). Similarly, the synthesis of derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety has been reported, showing the intricate steps involved in the synthesis of such complex molecules (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-hydroxy-2-oxo-1-pyrrolidineacetamide, has been analyzed using X-ray analysis and theoretical quantum mechanical calculations. This gives insights into the spatial arrangement and conformational preferences of such molecules (Bandoli et al., 1985).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds often involve the formation of hydrogen bonds and other interactions. For instance, the synthesis and reactivity of related pyrrolidinyl compounds have been studied, highlighting the different chemical behaviors and potential biological activities (Farouk et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, including crystal structure and conformation, are crucial for understanding their behavior. Geetha et al. (2023) investigated the crystal structure of a related compound, 2-(2-formylphenoxy)acetamide, using X-ray diffraction analysis (Geetha et al., 2023).
Chemical Properties Analysis
The chemical properties, like reactivity and interaction with other molecules, are key to understanding the utility of these compounds. Studies like those conducted by Yele et al. (2021) on 2‐aryloxy‐N‐phenylacetamide derivatives provide insights into their potential antibacterial properties and chemical reactivity (Yele et al., 2021).
科学的研究の応用
Synthesis and Characterization
The synthesis of related compounds involves the preparation of mono and bis-substituted asymmetrical compounds, highlighting the versatility of carbonohydrazide chemistry. The study by Seck et al. (2020) describes the synthesis of a dissymmetrical bis-substituted Schiff base through a condensation reaction of carbonohydrazide and 2-acetylpyridine, followed by a reaction with salicylaldehyde. This process yields compounds characterized by their structural features, including crystal packing stabilized by intramolecular and intermolecular hydrogen bonds, showcasing the potential for diverse applications in material science and pharmaceuticals (Seck et al., 2020).
Potential Therapeutic Applications
Compounds similar to 2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide have been studied for their potential therapeutic applications. Oxiracetam, for instance, shows promise in improving learning and memory in both normal animals and those with cerebral impairment, as discussed by Banfi and Dorigotti (1986). This suggests that structurally related compounds might offer cognitive-enhancing properties, potentially applicable in neurodegenerative diseases and cognitive disorders (Banfi & Dorigotti, 1986).
将来の方向性
The future directions in the research of phenoxy acetamide and its derivatives involve the design of new derivatives that could be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to create pharmacologically interesting compounds of widely different composition .
特性
IUPAC Name |
N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-13(20)10-23-12-5-3-11(4-6-12)9-17-18-14(21)15(22)19-7-1-2-8-19/h3-6,9H,1-2,7-8,10H2,(H2,16,20)(H,18,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAHYNQHARUZGJ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(E)-{2-[oxo(pyrrolidin-1-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)
![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)
![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)


![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)


![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)
![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)